[3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea
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Overview
Description
[3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenylsulfanylmethyl group. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfanylmethyl Group: This step often involves nucleophilic substitution reactions where a phenylsulfanyl group is introduced to the pyrrolidine ring.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with isocyanates or carbamates under controlled conditions to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, [3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
[3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]carbamate: Similar structure but with a carbamate group instead of a urea group.
[3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
The uniqueness of [3,3-Dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research.
Properties
IUPAC Name |
[3,3-dimethyl-1-oxo-1-[3-(phenylsulfanylmethyl)pyrrolidin-1-yl]butan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-18(2,3)15(20-17(19)23)16(22)21-10-9-13(11-21)12-24-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3,(H3,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMDNWHTCCTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC(C1)CSC2=CC=CC=C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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